molecular formula C13H15N3O6 B12431217 Succinyl-alanine-4-nitroanilide CAS No. 61043-65-0

Succinyl-alanine-4-nitroanilide

Cat. No.: B12431217
CAS No.: 61043-65-0
M. Wt: 309.27 g/mol
InChI Key: WIFDUCQVCBVJOF-QMMMGPOBSA-N
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Description

Succinyl-alanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of various proteases, particularly elastase. This compound is characterized by its chromogenic properties, which allow for the detection and quantification of enzyme activity through colorimetric methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinyl-alanine-4-nitroanilide typically involves the coupling of succinyl chloride with alanine, followed by the attachment of 4-nitroaniline. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Succinyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases 4-nitroaniline, which can be detected spectrophotometrically due to its yellow color .

Common Reagents and Conditions

The hydrolysis reactions are commonly carried out in buffered solutions, such as HEPES buffer at pH 7.5, containing sodium chloride and DMSO. The reactions are typically performed at room temperature or slightly elevated temperatures to optimize enzyme activity .

Major Products

The major product formed from the hydrolysis of this compound is 4-nitroaniline, which serves as a chromogenic indicator of protease activity .

Mechanism of Action

The mechanism of action of succinyl-alanine-4-nitroanilide involves its recognition and binding by proteases at the active site. The enzyme catalyzes the hydrolysis of the peptide bond, releasing 4-nitroaniline. This reaction is facilitated by the specific amino acid sequence of the substrate, which mimics the natural substrates of the protease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinyl-alanine-4-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for elastase assays. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .

Properties

CAS No.

61043-65-0

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

4-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C13H15N3O6/c1-8(14-11(17)6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,8H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t8-/m0/s1

InChI Key

WIFDUCQVCBVJOF-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

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